4-(Biphenyl-4-yl)-2-chloroquinazoline
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Overview
Description
4-(Biphenyl-4-yl)-2-chloroquinazoline is an organic compound that features a quinazoline core substituted with a biphenyl group and a chlorine atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The quinazoline scaffold is known for its presence in numerous biologically active molecules, making it a valuable structure for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Biphenyl-4-yl)-2-chloroquinazoline typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Quinazoline Core Formation: The quinazoline core can be constructed through cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions and cyclization processes, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Biphenyl-4-yl)-2-chloroquinazoline can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the biphenyl group, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom in the quinazoline ring can be replaced by nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid) can be used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be utilized.
Major Products Formed:
Electrophilic Substitution: Products with substituted biphenyl groups.
Nucleophilic Substitution: Products with substituted quinazoline rings.
Oxidation and Reduction: Products with altered oxidation states of the functional groups.
Scientific Research Applications
4-(Biphenyl-4-yl)-2-chloroquinazoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yl)-2-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the quinazoline core can interact with active sites through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(Biphenyl-4-yl)-2-chloroquinoline: Similar structure but with a quinoline core instead of quinazoline.
4-(Biphenyl-4-yl)-2-chloropyrimidine: Similar structure but with a pyrimidine core.
4-(Biphenyl-4-yl)-2-chlorobenzimidazole: Similar structure but with a benzimidazole core.
Uniqueness: 4-(Biphenyl-4-yl)-2-chloroquinazoline is unique due to its specific combination of the biphenyl group and the quinazoline core, which imparts distinct chemical and biological properties. The presence of the chlorine atom further enhances its reactivity and potential for functionalization.
Properties
IUPAC Name |
2-chloro-4-(4-phenylphenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2/c21-20-22-18-9-5-4-8-17(18)19(23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMPNDGQPFFGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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